3-[[ethyl(methyl)amino]methyl]-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide
Description
3-[[ethyl(methyl)amino]methyl]-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide is a compound with intriguing chemical properties and significant potential in various fields of scientific research. As a pyrrolidine derivative, it finds its relevance in multiple branches of chemistry and biological applications due to its unique molecular structure.
Properties
IUPAC Name |
3-[[ethyl(methyl)amino]methyl]-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-4-18(3)9-12-5-6-19(10-12)14(20)17-11(2)13-7-15-16-8-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,15,16)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQXQGUMPCRGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CCN(C1)C(=O)NC(C)C2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[ethyl(methyl)amino]methyl]-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide involves a multi-step reaction process starting from readily available precursors. The typical synthetic route includes:
Step 1: Formation of the pyrrolidine ring through cyclization reactions involving appropriate starting materials.
Step 2: Introduction of the carboxamide functional group using reagents such as carbamoyl chlorides under specific conditions.
Step 3: Alkylation reactions to introduce the ethyl(methyl)amino group, often employing alkyl halides or similar compounds.
Industrial Production Methods
For industrial-scale production, optimized methodologies are employed to ensure cost-efficiency and high yield. This often includes:
Utilization of continuous flow reactors to streamline the reaction process.
Use of robust catalysts to enhance reaction rates and selectivity.
Implementation of rigorous purification protocols to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions with agents like hydrogen peroxide or peracids, leading to the formation of oxides.
Reduction: Reduction reactions, typically with hydrogen in the presence of catalysts like palladium on carbon, can alter its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common, involving reagents such as alkyl halides or nitrating agents.
Common Reagents and Conditions
Oxidation: Peracids, high-temperature conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Alkyl halides, strong bases or acids depending on the nature of the substitution.
Major Products
Oxides, reduced amines, various substituted pyrrolidine derivatives depending on the specific reaction pathways chosen.
Scientific Research Applications
Chemistry
Catalyst Development: Used as a ligand in asymmetric catalysis, aiding in the production of enantioselective products.
Material Science: Plays a role in the synthesis of novel polymers with unique mechanical properties.
Biology
Drug Development: Explored as a potential lead compound for synthesizing new therapeutic agents, particularly in oncology and neuropharmacology.
Medicine
Diagnostic Agents: Incorporated in the development of molecular imaging agents for diagnostic purposes.
Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry
Agriculture: Functions as a key ingredient in the formulation of pesticides and herbicides.
Chemical Manufacturing: Serves as a precursor for various fine chemicals used in industrial processes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Often interacts with enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signal transduction pathways, interference with DNA synthesis, or alteration of metabolic processes.
Comparison with Similar Compounds
Comparison
When compared to other pyrrolidine derivatives:
Structural Uniqueness: The presence of the 1-(1H-pyrazol-4-yl)ethyl group distinguishes it from other similar compounds.
Functional Uniqueness: Exhibits unique reactivity patterns and biological activities due to its specific molecular configuration.
List of Similar Compounds
Pyrrolidine derivatives with different amine substitutions.
Pyrazole-containing compounds with alternative linkages.
Carboxamide-functionalized analogs with varied alkyl groups.
This detailed article outlines the properties and uses of 3-[[ethyl(methyl)amino]methyl]-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide, providing comprehensive insights into its synthesis, reactions, and applications across various fields. If there’s anything else you’d like to dive into, let me know!
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
